molecular formula C18H21Cl3N4O B1150386 PKD-IN-1 (dihydrochloride) CAS No. 956121-30-5

PKD-IN-1 (dihydrochloride)

Cat. No.: B1150386
CAS No.: 956121-30-5
M. Wt: 415.7
InChI Key: BGJFEKXALPJEGN-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PKD-IN-1 (dihydrochloride) is a chemical compound known for its role as an inhibitor of protein kinase D (PKD). Protein kinase D is a family of serine/threonine kinases involved in various cellular processes, including cell proliferation, survival, and migration. PKD-IN-1 (dihydrochloride) is particularly valuable in scientific research for studying PKD-mediated diseases .

Scientific Research Applications

PKD-IN-1 (dihydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of protein kinase D and its effects on cellular processes.

    Biology: Employed in cell-based assays to investigate the role of protein kinase D in cell proliferation, survival, and migration.

    Medicine: Explored as a potential therapeutic agent for diseases mediated by protein kinase D, such as cancer and cardiovascular diseases.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting protein kinase D.

Safety and Hazards

This compound is intended for research use only and is not to be used for therapeutic purposes or sold to patients .

Future Directions

Quinazolinones and their derivatives have received significant attention due to their wide range of biopharmaceutical activities . Future research may focus on further exploring the therapeutic potential of these compounds, particularly in the treatment of conditions such as cancer and microbial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

PKD-IN-1 (dihydrochloride) is synthesized through a series of chemical reactions involving aminoethylamino-aryl (AEAA) compounds. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of PKD-IN-1 (dihydrochloride) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing advanced purification techniques to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

PKD-IN-1 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs and derivatives of PKD-IN-1, which can be used for further research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PKD-IN-1 (dihydrochloride)

PKD-IN-1 (dihydrochloride) is unique due to its high specificity and potency as a protein kinase D inhibitor. Its dihydrochloride salt form enhances its solubility and stability, making it a valuable tool in both laboratory and industrial settings. Additionally, its well-characterized mechanism of action and wide range of applications in scientific research further distinguish it from other similar compounds .

Properties

IUPAC Name

2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O.2ClH/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24;;/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23);2*1H/t12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWGDWBLOLWOED-CURYUGHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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